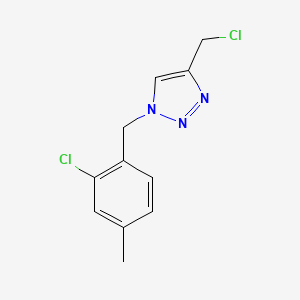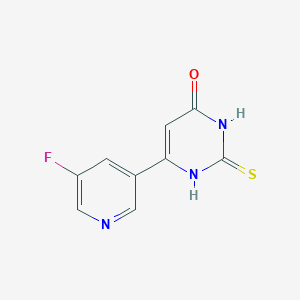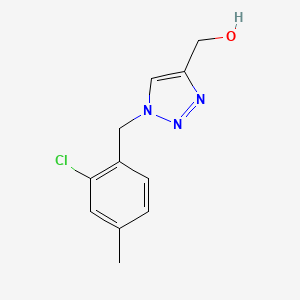
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also has a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a methanol group. Also attached to the triazole ring is a benzyl group, which is a benzene ring attached to a CH2 group. The benzene ring is substituted with a chlorine atom and a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar methanol group could impart some degree of solubility in polar solvents. The benzene ring is typically associated with aromaticity and stability .Aplicaciones Científicas De Investigación
π-Hole Tetrel Bonding Interactions : A study by Ahmed et al. (2020) explored the synthesis and characterization of four triazole derivatives, including a compound similar to your query. These compounds form self-assembled dimers in the solid state, enabling tetrel bonding interactions. This research contributes to understanding molecular interactions and assembly in solid-state chemistry (Ahmed et al., 2020).
Synthesis and Enzyme Inhibition Studies : Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a compound structurally similar to your query. They investigated these compounds for their lipase and α-glucosidase inhibition properties, contributing to the field of medicinal chemistry (Bekircan et al., 2015).
Copper-Catalyzed Azide–Alkyne Cycloaddition : Tale et al. (2015) reported the synthesis of a 1,2,3-triazole-based ligand, which promoted the rate enhancement of copper-catalyzed azide–alkyne cycloaddition. This research is significant in the field of organic synthesis and catalyst development (Tale et al., 2015).
Crystal Structure Analysis : Dong and Huo (2009) focused on the synthesis and crystal structure of a compound closely related to your query. Their research adds value to the field of crystallography and molecular structure analysis (Dong & Huo, 2009).
Microwave-Assisted Synthesis and Theoretical Studies : Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of heterocyclic amides, using a microwave-assisted Fries rearrangement. This research is notable for its contribution to green chemistry and theoretical chemistry studies (Moreno-Fuquen et al., 2019).
Antimicrobial Activity of Benzofuran Based 1,2,3-Triazoles : Sunitha et al. (2017) synthesized novel benzofuran based 1,2,3-triazoles and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Sunitha et al., 2017).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability
Propiedades
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-2-3-9(11(12)4-8)5-15-6-10(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMNPJEPCYESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474742.png)
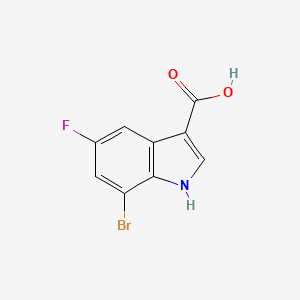
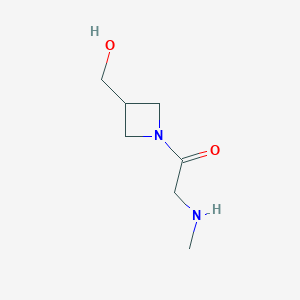



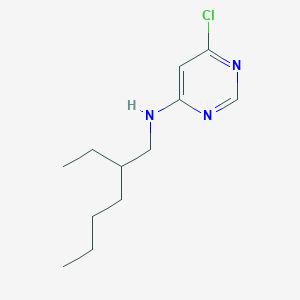
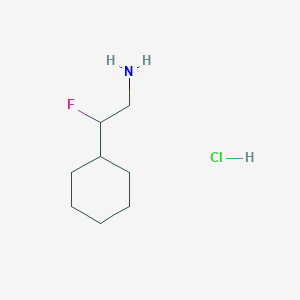
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)

![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)

